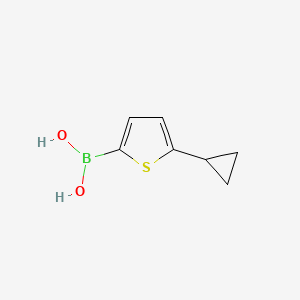![molecular formula C5H7BF2N2O2 B13466677 [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a difluoroethyl group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it valuable for various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides or vinyl halides . The reaction conditions often involve the use of a palladium catalyst and a suitable base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of air-stable boronates and efficient purification techniques, such as chromatographic methods, are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The difluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) and potassium phenoxide (KOPh) for facilitating transmetalation.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products Formed:
Carbon-Carbon Coupled Products: Formed via Suzuki–Miyaura coupling.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Building Blocks: Serves as a versatile building block for the synthesis of various organic compounds.
Biology and Medicine:
Drug Development:
Biological Labeling: Used in the labeling of biomolecules for research purposes.
Industry:
Material Science: Applications in the development of advanced materials and polymers.
Sensing Technologies: Utilized in the design of sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid primarily involves its ability to form reversible covalent complexes with various molecules. The boronic acid group acts as a Lewis acid, forming complexes with diols, amino acids, and other Lewis bases . This property is exploited in various applications, including sensing and molecular recognition.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid derivative used in similar applications.
Vinylboronic Acid: Used in cross-coupling reactions and polymer synthesis.
Arylboronic Acids: Commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness:
Propriétés
Formule moléculaire |
C5H7BF2N2O2 |
|---|---|
Poids moléculaire |
175.93 g/mol |
Nom IUPAC |
[1-(2,2-difluoroethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H7BF2N2O2/c7-5(8)3-10-2-4(1-9-10)6(11)12/h1-2,5,11-12H,3H2 |
Clé InChI |
JEQJXHMPYVDMBI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)CC(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
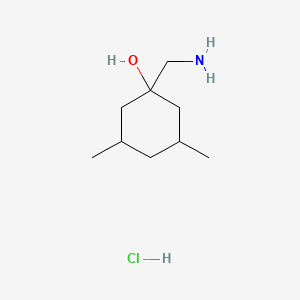
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
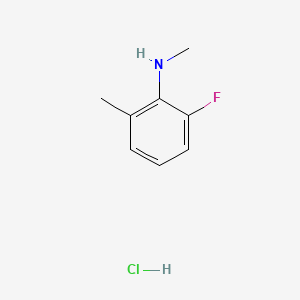
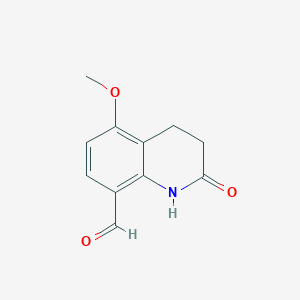

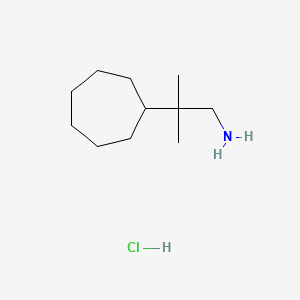
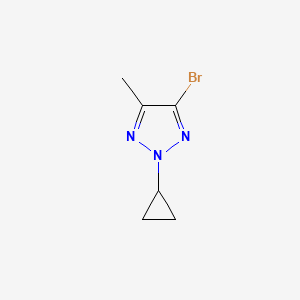
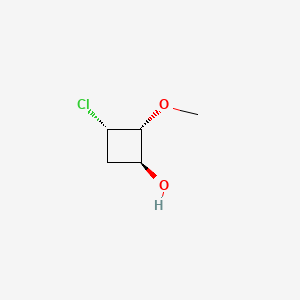
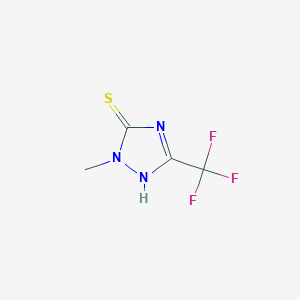
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

